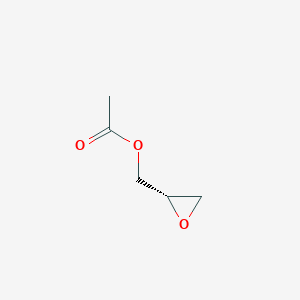
Glycidyl acetate, (S)-
Descripción general
Descripción
Glycidyl acetate, (S)-: is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an epoxide ring and an acetate group. This compound is of significant interest due to its reactivity and versatility in various chemical reactions. It is commonly used as an intermediate in the synthesis of other chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycidyl acetate, (S)- can be synthesized through the epoxidation of allyl acetate. This reaction typically involves the use of a peracid, such as peracetic acid, as the oxidizing agent. The reaction conditions often include a solvent like dichloromethane and a catalyst such as tungstic acid to facilitate the epoxidation process.
Industrial Production Methods: In industrial settings, glycidyl acetate, (S)- is produced using similar methods but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the epoxidation reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Glycidyl acetate, (S)- can undergo oxidation reactions, where the epoxide ring is opened, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert glycidyl acetate, (S)- into alcohols or other reduced forms.
Substitution: The epoxide ring in glycidyl acetate, (S)- can be opened by nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and acids.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., peracetic acid), solvents like dichloromethane, and catalysts such as tungstic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and acids, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Glycidyl acetate, (S)- is used as a building block in the synthesis of polymers and other complex molecules. Its reactivity makes it valuable in creating functionalized materials with specific properties.
Biology: In biological research, glycidyl acetate, (S)- is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: In industrial applications, glycidyl acetate, (S)- is used in the production of coatings, adhesives, and resins. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of glycidyl acetate, (S)- involves the reactivity of its epoxide ring. The ring can be opened by nucleophiles, leading to the formation of new bonds and the creation of various products. This reactivity is exploited in different chemical reactions to achieve desired modifications and syntheses.
Comparación Con Compuestos Similares
Glycidyl methacrylate: An ester of methacrylic acid and glycidol, used in the production of epoxy resins.
Glycidol: An organic compound with both epoxide and alcohol functional groups, used as an intermediate in the synthesis of other chemicals.
Ethyl acetate: An ester with a similar acetate group but without the epoxide ring, used as a solvent in various applications.
Uniqueness: Glycidyl acetate, (S)- is unique due to the presence of both an epoxide ring and an acetate group. This combination of functional groups provides it with distinct reactivity and versatility in chemical reactions, making it valuable in various fields of research and industry.
Propiedades
IUPAC Name |
[(2S)-oxiran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXONPYJVWEAEL-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65031-95-0 | |
| Record name | Glycidyl acetate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065031950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCIDYL ACETATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G51G7FHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


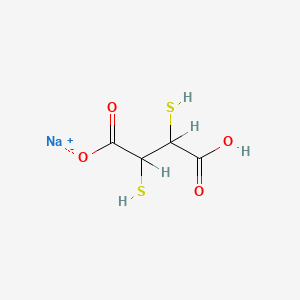
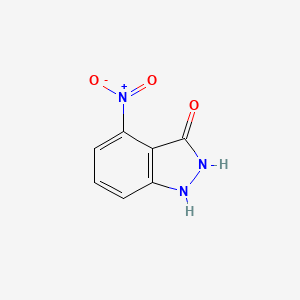
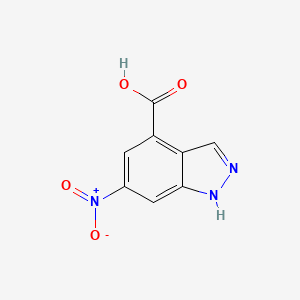
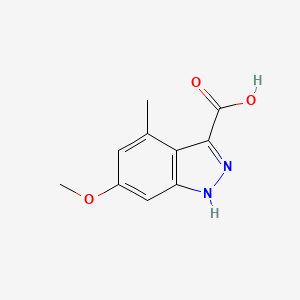
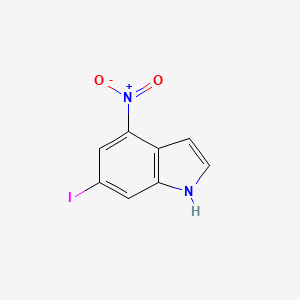
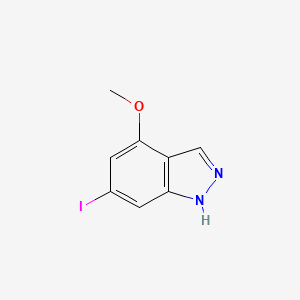
![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)
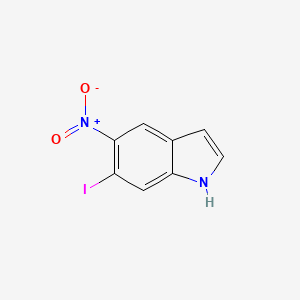
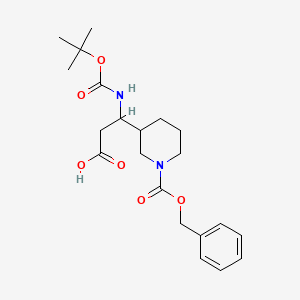
![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)



